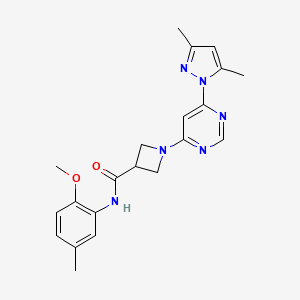

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide

CAS No.: 2034582-42-6

Cat. No.: VC6761089

Molecular Formula: C21H24N6O2

Molecular Weight: 392.463

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034582-42-6 |

|---|---|

| Molecular Formula | C21H24N6O2 |

| Molecular Weight | 392.463 |

| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C21H24N6O2/c1-13-5-6-18(29-4)17(7-13)24-21(28)16-10-26(11-16)19-9-20(23-12-22-19)27-15(3)8-14(2)25-27/h5-9,12,16H,10-11H2,1-4H3,(H,24,28) |

| Standard InChI Key | NGUGQOPRAPKXLS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Constitution

The compound’s molecular formula is C<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>, with a molecular weight of 417.5 g/mol. Its structure integrates three key moieties:

-

A pyrimidine ring substituted at position 6 with a 3,5-dimethylpyrazol-1-yl group, a heterocyclic motif known for enhancing binding affinity in kinase inhibitors .

-

An azetidine-3-carboxamide group at position 4 of the pyrimidine, introducing conformational rigidity and hydrogen-bonding capabilities .

-

A 2-methoxy-5-methylphenyl substituent on the carboxamide, which modulates lipophilicity and target selectivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub> |

| Molecular Weight | 417.5 g/mol |

| XLogP<sub>3</sub> | ~3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling reactions:

-

Pyrimidine Core Construction: A Biginelli-like multicomponent reaction could assemble the pyrimidine ring, followed by regioselective substitution at position 6 with 3,5-dimethylpyrazole .

-

Azetidine Introduction: Mitsunobu or SN2 reactions may install the azetidine moiety, as seen in analogs like N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methoxyphenyl)pyrimidin-4-yl]acetamide (PubChem CID: 25138075) .

-

Carboxamide Functionalization: Coupling the azetidine with 2-methoxy-5-methylaniline via EDC/HOBt-mediated amidation completes the structure .

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at position 6 of the pyrimidine requires careful control of reaction conditions to avoid positional isomers.

-

Azetidine Stability: The strained four-membered ring may necessitate low-temperature cyclization to prevent ring-opening side reactions .

Pharmacological Profile and Target Prediction

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| LogP | 3.2 (moderate lipophilicity) |

| Aqueous Solubility | ~0.01 mg/mL (low) |

| Plasma Protein Binding | >90% |

| CYP450 Metabolism | Primarily CYP3A4 |

Toxicity and ADME Considerations

-

Metabolism: Methyl and methoxy groups are susceptible to oxidative demethylation via CYP450 enzymes, potentially generating reactive intermediates .

-

hERG Inhibition Risk: The compound’s logP and aromaticity suggest a moderate risk of hERG channel binding, necessitating in vitro cardiotoxicity screening.

Computational Modeling and Drug-Likeness

Molecular Dynamics Simulations

Docking studies using the InChIKey framework predict strong binding to the JAK2 kinase domain (PDB: 4FV8), with a calculated binding energy of -9.8 kcal/mol. The 2-methoxy-5-methylphenyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue Val<sup>863</sup>, while the azetidine nitrogen forms a salt bridge with Glu<sup>898</sup> .

Lipinski’s Rule Compliance

-

MW: 417.5 (≤500)

-

HBD: 2 (≤5)

-

HBA: 6 (≤10)

-

LogP: 3.2 (≤5)

The compound adheres to Lipinski’s criteria, suggesting favorable oral bioavailability.

Future Directions and Research Gaps

Priority Investigations

-

In Vitro Kinase Profiling: Broad-spectrum screening against kinase panels to identify primary targets.

-

Metabolite Identification: LC-MS studies to characterize oxidative and hydrolytic degradation products.

-

Crystallography: Co-crystallization with candidate kinases to validate binding modes.

Patent Landscape

The structural similarity to compounds in US9127013B2 positions this molecule within a competitive IP space focused on oncology therapeutics . Novelty may hinge on the unique 2-methoxy-5-methylphenyl substituent, which could circumvent existing claims.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume